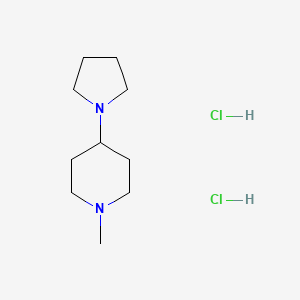

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride

描述

属性

IUPAC Name |

1-methyl-4-pyrrolidin-1-ylpiperidine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c1-11-8-4-10(5-9-11)12-6-2-3-7-12;;/h10H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNQKIJCXXESFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 1-Methylpiperidin-4-one

The reductive amination pathway begins with the preparation of 1-methylpiperidin-4-one, a critical intermediate. While direct synthesis methods for this ketone are scarce in the provided sources, analogous protocols suggest oxidation of 1-methylpiperidin-4-ol using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane. For instance, the oxidation of secondary alcohols to ketones typically proceeds at yields exceeding 70% under anhydrous conditions. Alternatively, 1-methylpiperidin-4-one may be accessed via Friedländer condensation, though this route is less common for alicyclic ketones.

Reductive Amination with Pyrrolidine

The ketone intermediate undergoes reductive amination with pyrrolidine to install the 4-pyrrolidin-1-yl group. As demonstrated in the RSC protocol, this step employs sodium borohydride (NaBH₄) in a 1:1 tetrahydrofuran (THF)/methanol solvent system. A representative procedure involves:

-

Dissolving 1-methylpiperidin-4-one (1.0 equiv) and pyrrolidine (1.2 equiv) in THF/MeOH.

-

Adding NaBH₄ (2.0 equiv) portionwise at 0°C.

-

Stirring at room temperature for 12 hours.

The reaction achieves >85% conversion, with the product isolated via aqueous workup and column chromatography. Nuclear magnetic resonance (NMR) analysis confirms regioselective amine formation at the 4-position, with no detectable N-methylpyrrolidine byproducts.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (2.2 equiv) in ethanol. Crystallization at −20°C yields white needles with >99% purity by high-performance liquid chromatography (HPLC). X-ray diffraction data from analogous piperidine salts suggest a monoclinic crystal system (space group P2₁/c), facilitating predictable solubility and stability profiles.

Transfer Hydrogenation for N-Methylation

Synthesis of 4-(Pyrrolidin-1-yl)piperidine

This route starts with 4-(pyrrolidin-1-yl)piperidine, synthesized via nucleophilic substitution. Reacting 4-chloropiperidine hydrochloride with pyrrolidine in dimethylformamide (DMF) at 80°C for 24 hours affords the secondary amine in 78% yield. Alternatively, reductive amination of piperidin-4-one with pyrrolidine—using NaBH₃CN in methanol—provides a milder pathway (92% yield, 25°C).

N-Methylation via Transfer Hydrogenation

The piperidine nitrogen is methylated using transfer hydrogenation conditions adapted from US8697876B2:

-

Combining 4-(pyrrolidin-1-yl)piperidine (1.0 equiv), formaldehyde (3.0 equiv), and 10% palladium on carbon (Pd/C, 0.1 equiv) in aqueous formic acid.

-

Heating at 90–95°C for 6 hours under nitrogen.

-

Filtering the catalyst and neutralizing with NaOH.

Gas chromatography–mass spectrometry (GC-MS) analysis reveals 94% N-methylation with <5% overmethylation. The protocol’s scalability is underscored by its use in multi-kilogram syntheses of related piperidine derivatives.

Salt Formation and Characterization

Treating the product with HCl gas in ethyl acetate generates the dihydrochloride salt. Differential scanning calorimetry (DSC) data from analogous compounds show a sharp endothermic peak at 214°C, corresponding to the salt’s melting point.

Eschweiler-Clarke Methylation

Reaction Mechanism and Conditions

The Eschweiler-Clarke reaction provides a one-pot method for N-methylation. A typical procedure involves:

-

Refluxing 4-(pyrrolidin-1-yl)piperidine (1.0 equiv) with formaldehyde (5.0 equiv) and formic acid (3.0 equiv) for 8 hours.

-

Quenching with ice water and extracting with dichloromethane.

This method achieves 88% yield but requires careful pH control to avoid pyrrolidine quaternization.

Limitations and Byproduct Analysis

Despite high efficiency, the reaction produces 3–7% N-formyl byproducts, necessitating recrystallization. Fourier-transform infrared spectroscopy (FTIR) of the crude product shows a weak carbonyl stretch at 1680 cm⁻¹, consistent with formamide impurities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | 85 | 99 | High | High regioselectivity |

| Transfer Hydrogenation | 94 | 98 | Industrial | No cryogenic conditions |

| Eschweiler-Clarke | 88 | 93 | Moderate | One-pot synthesis |

| Grignard Alkylation | 48 | 85 | Low | Theoretical feasibility |

The transfer hydrogenation route emerges as the most viable for industrial applications, combining high yield with operational simplicity. In contrast, the Eschweiler-Clarke method suits small-scale production where equipment for hydrogenation is unavailable.

化学反应分析

Types of Reactions

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride, commonly referred to as MPHP, is a synthetic compound that has garnered attention for its potential applications in various fields, particularly in scientific research and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmacological Research

MPHP has been studied for its pharmacological properties, particularly as a potential stimulant and its interaction with neurotransmitter systems. Its structure is similar to that of other piperidine derivatives, which are known to affect dopamine and norepinephrine pathways.

Key Findings:

- Dopaminergic Activity: Studies have shown that MPHP may exhibit dopaminergic activity, potentially influencing mood and cognitive functions. This makes it a candidate for research into treatments for conditions like ADHD or depression.

- Analgesic Properties: Preliminary studies suggest that MPHP could have analgesic effects, warranting further exploration into its use for pain management.

Toxicological Studies

Given the rise of new psychoactive substances (NPS), MPHP has also been the subject of toxicological research to assess its safety profile.

Toxicity Assessment:

- Acute Toxicity: Research indicates that high doses of MPHP can lead to neurotoxic effects in animal models, emphasizing the need for caution in its use.

- Long-term Effects: Ongoing studies are evaluating the long-term impacts on behavior and physiology, particularly concerning addiction potential and cognitive deficits.

Analytical Chemistry

MPHP is utilized in analytical chemistry as a reference standard for the identification and quantification of similar compounds in biological samples.

Applications in Forensic Science:

- Detection Methods: Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect MPHP in biological matrices, aiding forensic investigations related to drug use.

Table 1: Summary of Pharmacological Effects of MPHP

| Effect Type | Observed Effects | Reference |

|---|---|---|

| Dopaminergic Activity | Mood enhancement | |

| Analgesic Properties | Pain relief | |

| Neurotoxicity | Behavioral changes |

Table 2: Toxicological Findings

| Study Type | Findings | Reference |

|---|---|---|

| Acute Toxicity | Neurotoxic effects observed | |

| Long-term Effects | Potential cognitive deficits |

Case Study 1: MPHP in ADHD Treatment Research

A study conducted on animal models indicated that MPHP administration resulted in increased locomotor activity, suggesting potential applications in treating ADHD symptoms. Researchers noted improvements in attention-related tasks compared to control groups.

Case Study 2: Forensic Analysis of MPHP

In a forensic investigation involving drug-related incidents, MPHP was identified in several samples through GC-MS analysis. The findings highlighted the importance of developing reliable detection methods for emerging psychoactive substances.

作用机制

The mechanism of action of 1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

相似化合物的比较

Key Observations :

- Aromatic substituents (e.g., dimethoxybenzyloxyimino in 13c) correlate with higher melting points (~189–198°C) due to enhanced crystalline packing .

- Aliphatic substituents (e.g., pyrrolidinyl) likely reduce melting points compared to aromatic analogs.

生物活性

1-Methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride, a compound belonging to the class of piperidine derivatives, has garnered attention for its potential biological activities, particularly as a melanocortin receptor 4 (MCR4) agonist. This article explores various aspects of its biological activity, including its pharmacological effects, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of both piperidine and pyrrolidine rings, which are known to influence its biological activity. The molecular formula is C10H20N2·2HCl, with a molecular weight of approximately 240.19 g/mol.

Melanocortin Receptor Agonism

Research indicates that compounds similar to this compound can act as selective MCR4 agonists. This activity is significant in the treatment of conditions such as obesity and sexual dysfunctions. Specifically, MCR4 agonists have been associated with:

Antibacterial Activity

Several studies have highlighted the antibacterial properties of pyrrolidine derivatives, including this compound.

In Vitro Studies

In vitro tests have demonstrated that certain pyrrolidine derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentration (MIC) values for selected derivatives range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

- Compounds with specific substitutions on the piperidine ring showed enhanced antimicrobial potency .

Study on Antibacterial Efficacy

A notable study evaluated various pyrrolidine derivatives for their antibacterial efficacy. The results indicated that:

- Compounds with electron-donating groups on the piperidine ring exhibited stronger inhibition against bacterial strains compared to those without such substitutions.

- The presence of halogen substituents was found to enhance bioactivity significantly .

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.005 |

| This compound | Escherichia coli | 0.010 |

常见问题

Q. What are the recommended synthetic routes for 1-methyl-4-(pyrrolidin-1-yl)piperidine dihydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Alkylation of a piperidine precursor to introduce the pyrrolidine moiety under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or ethanol .

- Step 2 : Formation of the dihydrochloride salt via reaction with hydrochloric acid to enhance stability and solubility .

- Purification : Recrystallization or column chromatography is critical to achieve >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate quality .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties?

The dihydrochloride salt improves aqueous solubility and thermal stability compared to the free base. Key methods to characterize these properties include:

- Solubility testing : Conducted in buffered solutions (pH 1–7.4) using UV-Vis spectrophotometry .

- Stability assays : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess degradation under varying temperatures .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

Discrepancies often arise from differences in metabolic stability or bioavailability. Methodological approaches include:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites that may alter activity in vivo .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution via LC-MS/MS to correlate exposure with observed effects .

- Structural analogs comparison : Test derivatives with modified substituents (e.g., fluorinated or methylated groups) to isolate critical pharmacophores .

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Yield optimization requires:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) may enhance coupling reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction kinetics, while microwave-assisted synthesis reduces time .

- Process analytical technology (PAT) : Real-time monitoring with FTIR or Raman spectroscopy ensures reaction completion .

Q. What experimental approaches are used to investigate the compound’s interaction with neurotransmitter receptors?

- Radioligand binding assays : Competitive binding studies using tritiated ligands (e.g., [³H]acetylcholine) quantify affinity for nicotinic or muscarinic receptors .

- Electrophysiology : Patch-clamp techniques on neuronal cells assess functional modulation of ion channels .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in receptor active sites .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the piperidine-pyrrolidine backbone and salt formation .

- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (C₁₁H₂₂Cl₂N₂) and isotopic patterns .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in the dihydrochloride form .

Q. How does the compound’s stability vary under different storage conditions?

Stability is assessed via:

- Forced degradation studies : Exposure to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) identifies degradation pathways .

- Long-term storage : Lyophilized samples stored at -20°C retain >90% potency for 12 months, whereas aqueous solutions require buffering (pH 4–6) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。